GYK Enables ~100 nm Fluorescence Red Shift via Oxidation-Induced Assembly, Unmatched by GHK or GYG
GYK undergoes hydroxyl radical-mediated oxidation (UV illumination or Fenton reaction) to form dimers that hierarchically assemble into nanostructures, yielding a fluorescence red shift from blue to green (~510 nm) [1]. This ~100 nm shift is sequence-specific; analogs GHK (Gly-His-Lys) and GYG (Gly-Tyr-Gly) do not exhibit comparable shifts under identical conditions due to the absence of the tyrosyl residue or altered sequence context [1]. The shift is accompanied by improved quantum yield in core-shell nanostructures [2].
| Evidence Dimension | Fluorescence emission red shift |
|---|---|
| Target Compound Data | ~100 nm red shift (blue to green, ~510 nm emission) |
| Comparator Or Baseline | GHK and GYG tripeptides; no significant red shift reported |
| Quantified Difference | ~100 nm increase in emission wavelength for GYK; negligible shift for comparators |
| Conditions | UV illumination or Fenton reaction (hydroxyl radical oxidation) in aqueous solution |
Why This Matters
This quantifiable red shift enables GYK to serve as a label-free fluorescent probe for bioimaging, a capability absent in closely related tripeptides, thus driving procurement decisions for researchers developing peptide-based optical sensors.
- [1] Guo J, Ramachandran S, Zhong R, Lal R, Zhang F. Green Fluorescent Tripeptide Nanostructures: Synergetic Effects of Oxidation and Hierarchical Assembly. ACS Macro Lett. 2021;10(7):825-830. View Source
- [2] Zhao R, et al. Engineering peptide-catecholamine co-assembled nanostructures for tunable fluorescence. J Colloid Interface Sci. 2026;702(Pt 1):138873. View Source
